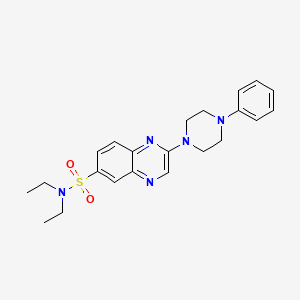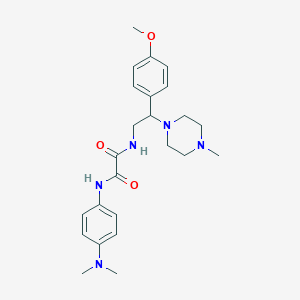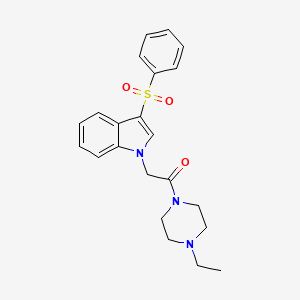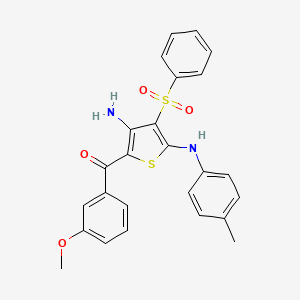![molecular formula C36H29NO4 B2955718 ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392242-72-7](/img/structure/B2955718.png)
ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives, such as ethyl 5-methylindole-2-carboxylate, are important in the synthesis of many pharmaceutical agents . They are formed during the Fischer indolization of ethyl pyruvate .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For instance, the Fischer indolization of ethyl pyruvate is one method . Other methods include the reductive cyclization of o-phenylenediamines with CO2 , and the heterocyclization of indoles containing an ester group .Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions. For example, they can be used as reactants for synthesis of oxazino[4,3-a]indoles via cascade addition-cyclization reactions . They can also be used for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists .Wissenschaftliche Forschungsanwendungen
Photolytic Studies and Synthetic Applications Research on similar esters demonstrates their involvement in photolytic studies, where their behavior under light exposure leads to various photoproducts through competing pathways. For example, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been photolyzed in alcohols and amines, suggesting two competing photolytic pathways: reversible photoisomerization to a ketene and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992). Such research underlines the potential for exploring complex esters and carboxylates in light-induced synthetic processes, potentially applicable to the compound for synthesizing novel organic molecules.
Pharmacological Activities Additionally, compounds structurally related to ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate have been investigated for their pharmacological activities. For instance, studies have synthesized new series of compounds for evaluation as analgesic and anti-inflammatory agents, highlighting the potential medical research applications of complex organic molecules (Gokulan et al., 2012). This suggests that the compound could also be of interest in the development of new therapeutic agents, provided its structural and functional properties align with those of pharmacologically active molecules.
Conformational and Spectroscopic Analysis Research into the conformational analysis, spectroscopic insights, and molecular docking studies of pyrimidine derivatives, for instance, shows the broader applicability of detailed chemical analysis to understand the biological activity and interaction mechanisms of complex molecules (Mary et al., 2021). Such studies could inform similar investigations into the compound of interest, providing insights into its potential interactions with biological targets.
Wirkmechanismus
It’s also worth noting that the indole ring is a common heterocycle found in thousands of natural products, as well as synthetic drugs like tadalafil and sumatriptan . The oxidation of tryptophan via hydroxylase leads to serotonin, melatonin, and other important metabolites carrying the 5-hydroxyindole moiety, as well as several active pharmaceutical ingredients such as indomethacin, umifenovir, anlotinib, and atevirdine .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-(4-benzylbenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29NO4/c1-3-40-36(39)33-24(2)37(28-14-8-5-9-15-28)34-30-17-11-10-16-29(30)32(23-31(33)34)41-35(38)27-20-18-26(19-21-27)22-25-12-6-4-7-13-25/h4-21,23H,3,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRNNZSMQFFFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5)C6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2955639.png)




![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2955646.png)

![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955649.png)
![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)



![2-Butyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2955658.png)